molecular formula C8H15F2N B13545030 (R)-1-Cyclohexyl-2,2-difluoroethan-1-amine

(R)-1-Cyclohexyl-2,2-difluoroethan-1-amine

Cat. No.: B13545030
M. Wt: 163.21 g/mol
InChI Key: XRIRCGSSMZLASD-SSDOTTSWSA-N
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Description

®-1-Cyclohexyl-2,2-difluoroethan-1-amine is an organic compound characterized by a cyclohexyl group attached to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclohexylamine with a difluoroethane derivative under controlled conditions. One common method includes the use of difluoroethanol as a starting material, which undergoes a substitution reaction with cyclohexylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclohexyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The difluoroethane moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl difluoroethanone, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Cyclohexyl-2,2-difluoroethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethane moiety is particularly useful in tracing biochemical reactions.

Medicine

In medicine, ®-1-Cyclohexyl-2,2-difluoroethan-1-amine is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which ®-1-Cyclohexyl-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The difluoroethane moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2,2-difluoroethanol: Similar in structure but with a hydroxyl group instead of an amine.

    Cyclohexylamine: Lacks the difluoroethane moiety, making it less reactive in certain chemical reactions.

    2,2-Difluoroethanamine: Contains the difluoroethane moiety but lacks the cyclohexyl group.

Uniqueness

®-1-Cyclohexyl-2,2-difluoroethan-1-amine is unique due to the combination of the cyclohexyl and difluoroethane groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15F2N

Molecular Weight

163.21 g/mol

IUPAC Name

(1R)-1-cyclohexyl-2,2-difluoroethanamine

InChI

InChI=1S/C8H15F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8H,1-5,11H2/t7-/m1/s1

InChI Key

XRIRCGSSMZLASD-SSDOTTSWSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](C(F)F)N

Canonical SMILES

C1CCC(CC1)C(C(F)F)N

Origin of Product

United States

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